N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-benzhydryl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-35-18-10-17-31-23(19-22-26(31)29-24-15-8-9-16-32(24)28(22)34)27(33)30-25(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-9,11-16,19,25H,10,17-18H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYRZBCNCAJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrido-pyrrolo-pyrimidine framework, which is known for its diverse biological activities. The presence of the diphenylmethyl and methoxypropyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antitumor Activity : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been identified as potential antitumor agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that these compounds can interact with folate receptors, leading to reduced tumor growth in vitro and in vivo models .
- CNS Activity : Similar derivatives have demonstrated central nervous system (CNS) depressant effects. For instance, studies on octahydropyrido derivatives indicated a reduction in locomotor activity in mice, suggesting potential applications in treating anxiety or related disorders .
- Antidiabetic Properties : The inhibition of key enzymes involved in glucose metabolism has been observed in related compounds. This suggests that the compound may possess antidiabetic activity by modulating glucose levels through enzyme inhibition .
Pharmacological Studies
Several studies have evaluated the pharmacological profiles of related compounds:
- In Vitro Studies : In vitro assays have shown that pyrimidine derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate digestion. This inhibition can lead to lower blood glucose levels and presents a mechanism for potential antidiabetic effects .
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profiles of similar compounds. For example, the administration of pyrido derivatives resulted in significant reductions in tumor size and improved survival rates in cancer-bearing mice .
Case Studies
- Anticancer Efficacy : A study published in 2015 explored the anticancer effects of pyrido-pyrimidine derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types .
- CNS Effects : Another research project investigated the CNS effects of pyrido derivatives by measuring locomotor activity in mice. The findings revealed that certain derivatives significantly reduced movement compared to controls, indicating potential sedative properties .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown effectiveness against breast and colon cancer cell lines, suggesting that modifications to the core structure can enhance biological activity .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. This antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Targeting Gsα Protein
The compound has been identified as a potential small molecule inhibitor targeting the Gsα protein, which plays a crucial role in various signaling pathways associated with endocrine tumors and McCune-Albright Syndrome. In silico docking studies have revealed that this compound can effectively bind to the R231 region of Gsα, indicating its potential as a therapeutic agent for conditions caused by activating mutations in this protein .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. This dual inhibition suggests that it could be developed into a treatment for inflammatory diseases .
Synthetic Routes
The synthesis of N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Formation of the pyrido[2,3-d]pyrimidine core through condensation of appropriate amines and carbonyl compounds.
- Functional Group Modifications : Introduction of methoxy and diphenylmethyl groups via alkylation reactions .
Clinical Trials
Some derivatives related to this compound have entered clinical trials for various therapeutic applications, particularly in oncology and infectious diseases. These trials aim to evaluate the safety and efficacy of these compounds in human subjects, providing valuable insights into their therapeutic potential .
Laboratory Studies
Laboratory studies have demonstrated that modifications to the chemical structure can significantly enhance biological activity. For example, varying substituents on the pyrimidine ring has led to compounds with improved potency against specific cancer cell lines .
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
